molecular formula C25H27BrN8O2S2 B2949655 7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-bromophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one CAS No. 403830-54-6

7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-bromophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one

Cat. No.: B2949655
CAS No.: 403830-54-6
M. Wt: 615.57
InChI Key: LJUOKALNLAKHDQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex tetracyclic molecule featuring a 1,3,5-triazine core substituted with ethylamino groups, a 4-bromophenyl moiety, and hydroxyl and dithia functionalities. The compound’s uniqueness lies in its hybrid structure combining triazine, brominated aromatic, and sulfur-containing heterocycles, which may influence solubility, stability, and target binding .

Properties

IUPAC Name

7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-bromophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN8O2S2/c1-3-27-21-30-22(28-4-2)32-23(31-21)34-25(36,14-9-11-15(26)12-10-14)13-37-24-29-19-18(20(35)33(24)34)16-7-5-6-8-17(16)38-19/h9-12,36H,3-8,13H2,1-2H3,(H2,27,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUOKALNLAKHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2C(CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N32)(C6=CC=C(C=C6)Br)O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-bromophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity based on available literature and research findings.

The compound has a molecular formula of C19H22BrN8O2S2C_{19}H_{22}BrN_8O_2S_2 and a molecular weight of approximately 505.39 g/mol. Its structure includes multiple functional groups that may contribute to its biological activities.

PropertyValue
Molecular FormulaC19H22BrN8O2S2C_{19}H_{22}BrN_8O_2S_2
Molecular Weight505.39 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The presence of the triazine moiety suggests potential inhibition of enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The bromophenyl group may enhance binding affinity to specific receptors, influencing cellular responses.
  • Antioxidant Activity : Hydroxy groups in the structure could confer antioxidant properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Induction of G1 or G2/M phase arrest in cancer cell lines.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

A study highlighted that related triazine compounds exhibited IC50 values ranging from 1 µM to 10 µM against various cancer cell lines .

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored through in vitro assays against a range of bacterial and fungal strains:

  • Bacterial Inhibition : Significant inhibition was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : Moderate antifungal activity was noted against Candida species.

Case Studies

  • Case Study 1 : A study conducted by Santos et al. (2011) investigated the cytotoxic effects of triazine derivatives on human cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability .
  • Case Study 2 : In a comparative analysis of various triazine derivatives for antimicrobial efficacy, this compound showed promising results against multi-drug resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Triazine Core : Essential for biological activity; modifications can enhance potency.
  • Bromophenyl Group : Influences lipophilicity and receptor binding.
  • Hydroxy Groups : Contribute to antioxidant properties and enhance solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetracyclic Family

Evidence from highlights two related tetracyclic compounds:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
  • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

Key Differences :

Substituent Variation : The target compound features a 4-bromophenyl group, whereas IIi and IIj have 4-methoxyphenyl and 4-hydroxyphenyl substituents, respectively. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxy or hydroxy groups .

Functional and Bioactivity Comparisons
  • Solubility : The hydroxyl group in the target compound and IIj may improve aqueous solubility compared to IIi’s methoxy group. However, the bulky bromophenyl group could counteract this by increasing hydrophobicity .
  • The bromine atom in the target molecule might enhance binding to halogen-bond-accepting residues in proteins, a feature absent in the analogues .

Data Table: Comparative Analysis of Key Properties

Property Target Compound 9-(4-Methoxyphenyl)-IIi 9-(4-Hydroxyphenyl)-IIj
Molecular Weight ~650 g/mol (estimated) ~450 g/mol ~436 g/mol
Aromatic Substituent 4-Bromophenyl 4-Methoxyphenyl 4-Hydroxyphenyl
Hydrogen-Bond Donors 3 (OH, two NH) 1 (NH) 2 (OH, NH)
Sulfur Atoms 2 2 2
Theoretical LogP ~3.8 (higher due to Br) ~2.5 ~2.1

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